1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
Description
Propriétés
IUPAC Name |
1-ethyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-3-25-14-17(20(28)16-9-8-15(2)24-21(16)25)22(29)27-12-10-26(11-13-27)19-7-5-4-6-18(19)23/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKVNIXIRKRNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of receptors on cell surfaces.
Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C22H23FN4O2.
Key Observations :
- Piperazine vs. Oxadiazole : The target compound’s piperazine-fluorophenyl moiety likely enhances solubility and receptor-binding specificity compared to oxadiazole-containing analogs .
- Halogen Effects: The 2-fluorophenyl group may improve metabolic stability and lipophilicity relative to chlorophenyl or non-halogenated analogs .
Key Insights :
- Antibacterial Activity : Oxadiazole and thioxo-oxadiazole derivatives (e.g., compound in ) exhibit potent activity against S. aureus, suggesting that electron-withdrawing groups enhance DNA gyrase inhibition. The target compound’s fluorophenyl-piperazine group may similarly disrupt bacterial enzyme function .
- Anticancer Potential: Oxadiazole-containing analogs act as cisplatin sensitizers by modulating apoptosis pathways. The target compound’s piperazine-fluorophenyl moiety could interact with histone deacetylases (HDACs) or kinase targets, though this requires validation .
- Synergistic Effects : 1,8-Naphthyridine derivatives like 7-acetamido-1,8-NA enhance β-lactam antibiotics, implying that the target compound’s substituents might similarly potentiate existing therapies .
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one?
- Answer : The synthesis involves multi-step pathways, including:
- Coupling Reactions : Piperazine derivatives are introduced via amide bond formation using coupling agents (e.g., DCC or EDCI) under inert conditions .
- Solvent and Catalyst Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF) at 80–100°C, with catalysts like triethylamine to enhance nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF) is used to isolate intermediates and final products .
- Key Data : Typical yields range from 55% to 90%, with melting points between 100–220°C depending on substituents .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer :
- 1H-NMR : Identifies aromatic protons (δ 7.0–9.3 ppm), piperazine CH2 groups (δ 3.2–3.8 ppm), and ethyl/methyl substituents (δ 1.2–2.9 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1690–1715 cm⁻¹ and aromatic C–H bonds at ~3000–3100 cm⁻¹ .
- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 396 for a chlorinated analog) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
- Answer :
- Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., piperazine ring decomposition) .
- Computational Screening : Quantum chemical calculations (DFT) predict optimal reaction pathways and transition states, minimizing trial-and-error .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in naphthyridine core formation .
- Case Study : A 90% yield was achieved for a trifluoromethyl analog using DMF at 80°C for 17 hours .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate structural determinants of activity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like protein kinases or GPCRs .
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulates binding stability in receptor pockets (e.g., 5-HT2A serotonin receptor) over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon fluorophenyl substitution .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., BBB permeability: ~0.8 logBB for analogs) .
Q. How can derivatives be designed to improve metabolic stability without compromising activity?
- Answer :
- Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce hepatic clearance .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance oral bioavailability .
- Case Study : Hydrazide derivatives (e.g., NF1–NF4) showed improved pesticidal activity via reduced CYP450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
